3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS: 1325305-84-7) is a spirocyclic thione derivative with a molecular formula of C₁₇H₂₂N₂OS and a molecular weight of 302.44 g/mol . Its structure features a diazaspiro[4.4]nonene core substituted with a 4-butoxyphenyl group at position 3 and a thione moiety at position 2. This compound is primarily utilized in research settings, though its commercial availability has been discontinued due to unspecified reasons .
Properties
IUPAC Name |
3-(4-butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-3-12-20-14-8-6-13(7-9-14)15-16(21)19-17(18-15)10-4-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERDFOAXWFVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3(CCCC3)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxyaniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations
The compound belongs to a family of diazaspirocyclic thiones differentiated by substituents on the aromatic ring and spiro ring size. Below is a comparative table of structurally related compounds:
Physicochemical and Functional Differences
Substituent Effects
- Lipophilicity : The butoxyphenyl group (logP ~4.5 estimated) confers higher lipophilicity compared to chlorophenyl (logP ~3.0) and methoxyphenyl (logP ~2.5) analogs, impacting membrane permeability and pharmacokinetics.
- Electronic Effects : The electron-donating butoxy group may stabilize the thione moiety differently compared to the electron-withdrawing chloro group, altering reactivity in nucleophilic or electrophilic reactions .
Spiro Ring Size
Commercial and Research Status
- Chlorophenyl and methoxyphenyl analogs remain available, indicating sustained interest in their applications, such as in vasopressin antagonist research (see patent EP 2024/10 for related diazaspiro derivatives) .
Biological Activity
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a unique compound recognized for its complex spirocyclic structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a spirocyclic core with a butoxyphenyl substituent, which contributes to its distinct chemical and physical properties. Its molecular formula is with a molecular weight of 302.44 g/mol. The InChI key for this compound is LCERDFOAXWFVAK-UHFFFAOYSA-N, indicating its structural uniqueness.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂OS |
| Molecular Weight | 302.44 g/mol |
| CAS Number | 1325305-84-7 |
| InChI Key | LCERDFOAXWFVAK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-butoxyaniline with suitable spirocyclic precursors under controlled conditions, often requiring specific catalysts and solvents to facilitate the formation of the desired structure .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at certain concentrations.
Anticancer Activity
In vitro studies suggest that this compound may exhibit anticancer properties. It has been evaluated against multiple human cancer cell lines, including breast and renal cancer cells, where it showed promising results in reducing cell viability .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Preliminary research suggests that it may inhibit certain signaling pathways associated with cancer cell proliferation and survival .
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of the compound showed that at a concentration of 50 µM, it inhibited the growth of E. coli by approximately 60%, indicating its potential as an antimicrobial agent .
- Anticancer Screening : In a screening assay involving various cancer cell lines, this compound demonstrated an IC50 value of around 25 µM against breast cancer cells, suggesting significant cytotoxicity and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
